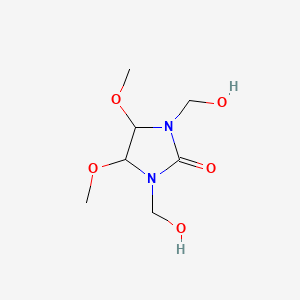![molecular formula C9H9ClFNO2S B13738875 Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester CAS No. 131533-07-8](/img/structure/B13738875.png)
Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester is a chemical compound with the molecular formula C9H9ClFNO2S This compound is known for its unique structure, which includes a combination of amino, chloro, and fluoro substituents on a phenyl ring, along with a thioether linkage and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-chloro-4-fluorophenol and methyl thioacetate.
Thioether Formation: The phenol group of 5-amino-2-chloro-4-fluorophenol is converted to a thioether by reacting it with methyl thioacetate under basic conditions. This step involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Esterification: The resulting thioether intermediate is then esterified using a suitable esterification reagent, such as methanol and a catalytic amount of acid (e.g., sulfuric acid or hydrochloric acid), to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride (SnCl2), iron powder, hydrochloric acid (HCl)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential to interact with biological macromolecules.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Wirkmechanismus
The mechanism of action of acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved can vary depending on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, chloro-, methyl ester: Similar in structure but lacks the amino and fluoro substituents.
Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.
Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, propyl ester: Similar structure but with a propyl ester instead of a methyl ester.
Uniqueness
Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester is unique due to the combination of its functional groups, which provide a distinct set of chemical reactivities and potential applications. The presence of amino, chloro, and fluoro substituents on the phenyl ring, along with the thioether and ester functionalities, make it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
131533-07-8 |
|---|---|
Molekularformel |
C9H9ClFNO2S |
Molekulargewicht |
249.69 g/mol |
IUPAC-Name |
methyl 2-(5-amino-2-chloro-4-fluorophenyl)sulfanylacetate |
InChI |
InChI=1S/C9H9ClFNO2S/c1-14-9(13)4-15-8-3-7(12)6(11)2-5(8)10/h2-3H,4,12H2,1H3 |
InChI-Schlüssel |
AWGBZZXOIDGMDJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSC1=C(C=C(C(=C1)N)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide](/img/structure/B13738796.png)
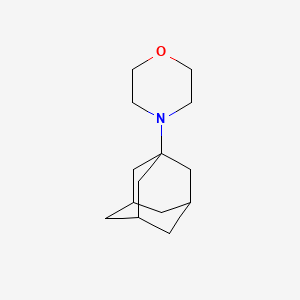




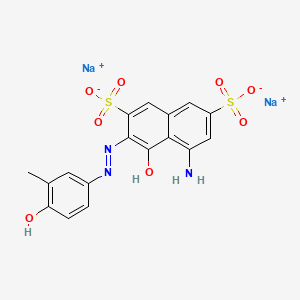
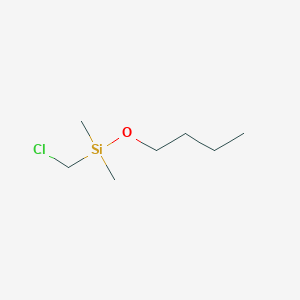
![2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13738826.png)
![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)

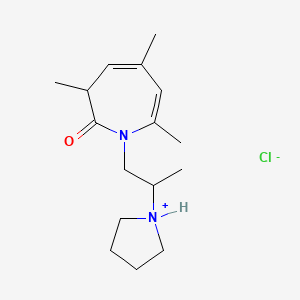
![Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-](/img/structure/B13738864.png)
